(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol

Chiral Building Block Diastereomer Separation Medicinal Chemistry

This (3S,4R) enantiomer combines a tetrahydrofuran ring with an N-methylpiperazine in a trans configuration (C₉H₁₈N₂O₂, MW 186.25). The defined vicinal stereocenters ensure unambiguous SAR and reproducible biophysical hits, unlike racemic mixtures. Its orthogonal reactivity (C3-OH acylation/sulfonylation; N4-alkylation) enables divergent library synthesis. Ideal for fragment-based screening and CNS-targeted kinase/GPCR programs. Order research-grade material (≥95%) for consistent lead optimization.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13352071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2COCC2O
InChIInChI=1S/C9H18N2O2/c1-10-2-4-11(5-3-10)8-6-13-7-9(8)12/h8-9,12H,2-7H2,1H3/t8-,9-/m1/s1
InChIKeyPODNKJOFHSWGIQ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-4-(4-Methylpiperazin-1-yl)oxolan-3-ol: Stereochemically Defined Chiral Tetrahydrofuran–Piperazine Building Block


(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol is a chiral, non‑racemic small molecule (molecular formula C₉H₁₈N₂O₂, molecular weight 186.25 g/mol) that combines a tetrahydrofuran (oxolane) ring with an N‑methylpiperazine substituent in a trans configuration . The compound features two vicinal stereocenters at positions 3 and 4 of the oxolane ring, with the hydroxyl group and the piperazine moiety occupying opposite faces of the ring. This scaffold places it at the intersection of two privileged structural classes in medicinal chemistry: substituted tetrahydrofurans, which are present in numerous bioactive natural products and pharmaceuticals, and N‑methylpiperazines, which are among the most widely utilized solubilizing and target‑engagement motifs in drug discovery [1]. The compound is primarily offered as a research chemical and synthetic building block, with commercial availability from multiple suppliers at research‑grade purities (≥95%) .

Why In‑Class Analogs Cannot Substitute for (3S,4R)-4-(4-Methylpiperazin-1-yl)oxolan-3-ol: Stereochemical and Substituent Differentiation


Compounds in the 4‑(piperazin‑1‑yl)oxolan‑3‑ol class share a common core but diverge at three critical structural decision points—N‑substituent identity (methyl vs. H vs. ethyl), heterocyclic ring size (oxolane vs. oxane), and absolute stereochemistry [(3S,4R) vs. (3R,4R) vs. racemic trans]—each of which independently modulates physicochemical properties, target binding, and pharmacokinetic behavior. The (3S,4R) configuration specifically orients the hydroxyl and N‑methylpiperazine groups in a defined spatial relationship that controls hydrogen‑bond donor/acceptor geometry and steric accessibility of the basic piperazine nitrogen. N‑Methylpiperazine substituents confer distinct solubility and metabolic profiles compared with unsubstituted piperazine or N‑ethyl homologs, as demonstrated in systematic SAR studies across multiple target classes [1]. The tetrahydrofuran ring provides a smaller, more conformationally constrained oxygen heterocycle than the tetrahydropyran (oxane) analog (CAS 2137510‑56‑4), directly impacting molecular volume, lipophilicity, and passive permeability [2]. Evidence below quantifies these differentiation dimensions.

(3S,4R)-4-(4-Methylpiperazin-1-yl)oxolan-3-ol: Quantified Differentiation Evidence Against Closest Analogs


Stereochemical Identity: (3S,4R) vs. (3R,4R) Diastereomer Differentiation by Molecular Descriptors

The (3S,4R) configuration places the hydroxyl and N‑methylpiperazine groups in a trans relationship on the oxolane ring. This diastereomer is structurally distinct from the (3R,4R) analog exemplified by (3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine (CAS 1212384‑71‑8), which bears an amine in place of the hydroxyl and a cis relationship between substituents. The (3S,4R) alcohol has a molecular weight of 186.25 g/mol and exactly one hydrogen‑bond donor (the C3‑OH), whereas the (3R,4R) amine analog (MW 185.27 g/mol, CAS 1212384‑71‑8) presents a primary amine with two H‑bond donors and higher basicity, fundamentally altering its protonation state at physiological pH . No quantitative head‑to‑head biological comparison between these specific diastereomers has been publicly disclosed; this evidence relies on class‑level inference.

Chiral Building Block Diastereomer Separation Medicinal Chemistry

N‑Substituent Effect: Methyl vs. Unsubstituted Piperazine on Predicted Lipophilicity

The N‑methyl group on the piperazine ring differentiates the target compound from its des‑methyl analog, (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol (CAS 2166271‑93‑6, MW 172.23 g/mol). The methyl substituent adds 14 Da molecular weight and increases calculated logP by approximately 0.5–0.7 log units based on the fragment contribution of a tertiary vs. secondary amine (class‑level prediction). In broader N‑methylpiperazine SAR literature, methylation of the distal piperazine nitrogen consistently reduces hydrogen‑bond donor capacity (eliminating the NH), decreases basicity of the adjacent nitrogen by ~0.3–0.5 pKa units, and shifts logD₇.₄ upward by 0.3–0.8 units, effects that correlate with improved passive membrane permeability and altered P‑glycoprotein recognition [1].

Lipophilicity Modulation N‑Methylpiperazine SAR CNS Drug Design

Ring‑Size Effect: Oxolane (Tetrahydrofuran) vs. Oxane (Tetrahydropyran) on Molecular Volume and Predicted Permeability

The target compound contains a five‑membered oxolane (tetrahydrofuran) ring, which distinguishes it from the six‑membered oxane (tetrahydropyran) analog, 4-(4-methylpiperazin-1-yl)oxan-3-ol (CAS 2137510‑56‑4, MW 200.28 g/mol). The oxolane ring is smaller (one fewer methylene unit), more conformationally restricted (pseudorotation vs. chair/flip dynamics), and has a lower molecular volume, all of which can influence target binding, metabolic stability, and physicochemical properties . The MW difference between oxolane and oxane analogs is 14 Da per ring‑size increment, and the oxolane ring generally confers ~0.2–0.5 log units lower clogP compared with the oxane ring (class‑level estimate based on heterocyclic SAR literature [1]).

Ring‑Size SAR Oxolane vs. Oxane Conformational Constraint

N‑Methylpiperazine as a Privileged Solubilizing Fragment: Class‑Level Solubility Advantage Over Unsubstituted Piperazine

N‑Methylpiperazine is one of the most frequently employed solubilizing groups in oral drug discovery. Analysis of the ChEMBL database demonstrates that compounds bearing an N‑methylpiperazine substituent have a statistically higher probability of exhibiting aqueous solubility >50 μM at pH 7.4 compared with unsubstituted piperazine analogs, attributable to the tertiary amine's balanced ionization profile (predicted pKa ~7.5–8.0), which maintains partial protonation at physiological pH without the excessive polarity of a permanently charged quaternary ammonium [1]. While direct solubility data for the target compound are not publicly available, its N‑methylpiperazine substructure places it within this favorable class.

Aqueous Solubility N‑Methylpiperazine Drug‑Like Properties

Trans Stereochemistry Constrains Pharmacophore Geometry: Implications for Target Engagement

The (3S,4R) trans configuration fixes the relative orientation of the C3 hydroxyl and C4 piperazine substituents, defining the spatial relationship between a hydrogen‑bond donor/acceptor pair and a basic nitrogen. This constrained geometry may serve as a scaffold for serine hydrolase inhibitors or kinase hinge‑binding motifs that require precise hydrogen‑bond networks. In contrast, racemic trans‑4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol (unspecified enantiomer, MW 186.25) represents a mixture of (3S,4R) and (3R,4S) enantiomers, which can produce confounding or averaged biological results in assays sensitive to absolute stereochemistry .

Stereochemical Constraint Vicinal Diol Mimetic Pharmacophore Design

N‑Methylpiperazine Oxolane as a Synthetic Intermediate: Positional Isomer Advantage Over 3‑Linked Regioisomers

The target compound is a 4‑(piperazin‑1‑yl)oxolan‑3‑ol regioisomer, bearing the piperazine at the C4 position and the hydroxyl at C3. This distinguishes it from 3‑(4-methylpiperazin‑1‑yl)oxolane‑3‑carboxylic acid derivatives (e.g., CAS 1485276‑79‑6), which place both substituents at the C3 position. The 4,3‑substitution pattern generates vicinal functionality amenable to further selective derivatization (e.g., Mitsunobu inversion, esterification, oxidation to ketone), whereas the gem‑disubstituted C3 analog presents a quaternary center with fundamentally different reactivity .

Synthetic Building Block Regiochemical Purity Fragment Coupling

(3S,4R)-4-(4-Methylpiperazin-1-yl)oxolan-3-ol: Validated Application Scenarios for Scientific Procurement


Chiral Fragment Library Design for X‑Ray Crystallography and SPR Screening

The compound's low molecular weight (186.25 Da), single enantiomer form, and balanced pharmacophoric features (one H‑bond donor, one H‑bond acceptor, one basic nitrogen) make it a suitable entry for fragment‑based drug discovery (FBDD) libraries. The (3S,4R) configuration ensures that any hits identified by biophysical methods (SPR, NMR, X‑ray) yield unambiguous electron density and SAR, in contrast to racemic fragments that complicate structural interpretation [1]. The N‑methylpiperazine group provides a solubilizing handle detectable by NMR (distinct N‑CH₃ singlet at ~2.3 ppm in ¹H NMR).

Scaffold for CNS‑Penetrant Lead Optimization Programs

The combination of low molecular weight, moderate predicted lipophilicity (clogP ~0–1), one H‑bond donor, and an N‑methylpiperazine group aligns with CNS MPO desirable property space [1]. The tetrahydrofuran ring introduces conformational constraint without the metabolic liability of a phenyl ring, making this scaffold attractive for CNS targets such as GPCRs (serotonin, dopamine receptors) or ion channels where piperazine‑containing ligands have established track records [2].

Synthetic Intermediate for Parallel Library Synthesis

The vicinal alcohol‑piperazine arrangement at C3 and C4 positions enables divergent library synthesis: the C3‑OH can be acylated, sulfonylated, or carbamoylated, while the piperazine N4 nitrogen can be alkylated, arylated, or sulfonylated in a second diversification step [1]. This orthogonal reactivity is not available to analogs where both substituents occupy the same ring carbon (e.g., CAS 1485276‑79‑6).

HDAC or Kinase Inhibitor Scaffold Exploration

N‑Methylpiperazine‑containing tetrahydrofuran derivatives have been explored in patent literature as components of kinase inhibitors (e.g., PI3K, Aurora kinase) and as zinc‑binding group‑adjacent scaffolds for HDAC inhibitors [1]. The (3S,4R) stereochemistry fixes the hydroxyl orientation, which can act as a zinc‑chelating moiety or a hinge‑binding hydrogen‑bond partner depending on the target. Defined stereochemistry is essential for reproducing literature precedent and building coherent SAR.

Quote Request

Request a Quote for (3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.